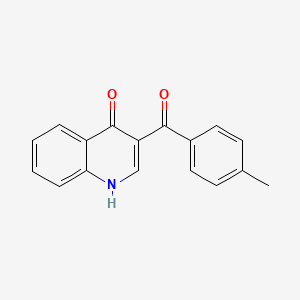![molecular formula C17H12IN3O2S2 B6431822 N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-iodobenzene-1-sulfonamide CAS No. 667910-78-3](/img/structure/B6431822.png)
N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-iodobenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole is the basic core of some natural products such as histidine, purine, histamine and DNA based structures .
Synthesis Analysis
Three series of new imidazole-fused imidazo [2,1-b] [1,3,4]thiadiazole analogues have been synthesized . The novel compound named methyl-2- (1- (3-methyl-6- (p-tolyl)imidazo [2,1-b]thiazol-2-yl)ethylidene)hydrazine-1-carbodithioate acted as a predecessor molecule for the synthesis of new thiadiazole derivatives incorporating imidazo [2,1-b]thiazole moiety .Molecular Structure Analysis
The molecular structure of imidazole-fused imidazo [2,1-b] [1,3,4]thiadiazole analogues has been evaluated . The reaction of the predecessor molecule with the appropriate hydrazonoyl halide derivatives had produced the respective 1,3,4-thiadiazole derivatives .Chemical Reactions Analysis
Imidazo[2,1-b]thiazole derivatives have potential antiproliferative agents. They act through kinase inhibition, tubulin inhibition, and other molecular mechanisms of action .Physical And Chemical Properties Analysis
The physical and chemical properties of imidazole-fused imidazo [2,1-b] [1,3,4]thiadiazole analogues have been evaluated . The yield of the synthesized compounds was 61%, and the melting point was 123-124 ºC .Mechanism of Action
Target of Action
N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-iodobenzene-1-sulfonamide, also known as AKOS040853606 or F1450-0006, is a novel compound with a unique mechanism of action. The primary target of this compound is the FabI enzyme . This enzyme plays a crucial role in the fatty acid synthesis pathway in staphylococci .
Mode of Action
The compound acts as a FabI inhibitor , effectively inhibiting the fatty acid synthesis (FASII) pathway in staphylococci bacteria . By targeting FabI, the compound disrupts the normal functioning of the bacteria, leading to its eventual death .
Biochemical Pathways
The compound affects the fatty acid synthesis pathway in staphylococci . This pathway is critical for the survival and growth of the bacteria. By inhibiting the FabI enzyme, the compound disrupts this pathway, leading to a decrease in the production of essential fatty acids .
Pharmacokinetics
The pharmacokinetics of this compound are still under investigation. It has been noted that the prodrug form of this compound, debio 1450, has improved oral bioavailability and solubility profile compared to its active form, debio 1452 . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties .
Result of Action
The inhibition of the fatty acid synthesis pathway in staphylococci leads to a disruption in the normal functioning of the bacteria, causing its death . This makes the compound a potential candidate for the treatment of staphylococcal infections .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-iodobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12IN3O2S2/c18-13-4-6-15(7-5-13)25(22,23)20-14-3-1-2-12(10-14)16-11-21-8-9-24-17(21)19-16/h1-11,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHANSYXLBUVOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)I)C3=CN4C=CSC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12IN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-iodobenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({N'-[(1E)-(2,5-dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B6431747.png)
![2-amino-N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[(E)-[(pyridin-4-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B6431755.png)
![2-[(E)-2-[(2,4-dimethoxyphenyl)methylidene]hydrazin-1-yl]-6-methyl-4-phenylquinazoline](/img/structure/B6431766.png)

![4-cyclopropyl-2,3,8,13-tetraazatricyclo[7.4.0.0?,?]trideca-1(13),3,5,9,11-pentaen-7-one](/img/structure/B6431782.png)


![6-methyl-3,5-diphenyl-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6431800.png)
![3-methyl-7-[(3-methylphenyl)methyl]-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6431805.png)
![N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2,4-dimethylbenzene-1-sulfonamide](/img/structure/B6431807.png)
![N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-3-methylbenzene-1-sulfonamide](/img/structure/B6431809.png)
![3-chloro-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide](/img/structure/B6431824.png)
![ethyl 5-[7-(acetyloxy)-4-oxo-6-propyl-4H-chromen-3-yl]furan-2-carboxylate](/img/structure/B6431826.png)
![(2Z)-2-(4-tert-butylbenzenesulfonyl)-3-[(4-ethylphenyl)amino]-3-(methylsulfanyl)prop-2-enenitrile](/img/structure/B6431833.png)